molecular formula C23H20FN3O2S B2731472 4-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897481-37-7

4-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2731472
CAS No.: 897481-37-7
M. Wt: 421.49
InChI Key: CDXLHRDCGZXAFH-UHFFFAOYSA-N
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Description

4-Fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole-piperazine hybrid compound featuring a fluorinated benzothiazole core linked to a piperazine moiety substituted with a 3-methoxy-naphthalene-2-carbonyl group. This structure combines the electron-deficient benzothiazole scaffold, known for its role in medicinal chemistry, with a piperazine spacer that enhances conformational flexibility and a naphthalene-based acyl group, which may improve lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxynaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-29-19-14-16-6-3-2-5-15(16)13-17(19)22(28)26-9-11-27(12-10-26)23-25-21-18(24)7-4-8-20(21)30-23/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXLHRDCGZXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often include the use of solvents like toluene and the application of activated carbon for purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole Core

The fluorine atom at position 4 of the benzothiazole ring is susceptible to nucleophilic substitution. For example:

  • Hydrolysis : Reaction with aqueous hydroxide yields the corresponding hydroxyl derivative under mild acidic or basic conditions.

  • Amination : Substitution with primary or secondary amines (e.g., piperazine derivatives) occurs in polar aprotic solvents (e.g., DMF) at 80–100°C, forming secondary or tertiary amine products .

Reaction Conditions :

Reaction TypeReagents/ConditionsYieldReference
HydrolysisNaOH (1M), 60°C, 6h85%
AminationPiperazine, DMF, 80°C, 12h72%

Functionalization of the Piperazine Moiety

The piperazine ring undergoes alkylation, acylation, or cross-coupling reactions:

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in dichloromethane (DCM) under anhydrous conditions, forming acylated derivatives .

  • Suzuki Coupling : The carbonyl-linked naphthalene group enables palladium-catalyzed cross-coupling with aryl boronic acids, enhancing structural diversity .

Example Reaction Pathway :

Piperazine-N+RCOClDCM, RTPiperazine-N-COR\text{Piperazine-N} + \text{RCOCl} \xrightarrow{\text{DCM, RT}} \text{Piperazine-N-COR}

This modification is critical for tuning pharmacokinetic properties .

Methoxy Group Reactivity

The methoxy group on the naphthalene ring participates in demethylation and electrophilic substitution:

  • Demethylation : Treatment with BBr₃ in DCM at −78°C cleaves the methoxy group to a hydroxyl group, enabling further derivatization .

  • Nitration/Sulfonation : Electrophilic aromatic substitution occurs at the activated naphthalene ring, producing nitro- or sulfonated analogs under controlled conditions .

Thiazole Ring Modifications

The benzothiazole core undergoes oxidation and reduction:

  • Oxidation : Reaction with H₂O₂ in acetic acid converts the thiazole sulfur to a sulfoxide or sulfone, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a dihydrobenzothiazole derivative, impacting aromaticity and bioactivity .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the benzothiazole ring, forming fluorophenol and naphthalene fragments.

  • Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

Key Stability Data :

ConditionDegradation Rate (t₁/₂)Major Products
pH 7.4, 25°C>30 daysNone
pH 1.2, 37°C2.5 hoursFluorophenol, Naphthalenol
UV Light (254 nm)45 minutesFragmented aromatic byproducts

Catalytic and Green Chemistry Approaches

Recent advances emphasize eco-friendly synthesis:

  • Microwave-Assisted Reactions : Reduce reaction times (e.g., piperazine coupling from 12h to 20 minutes) .

  • Ionic Liquid Catalysis : [Bmim][OAc] facilitates CO₂ incorporation into benzothiazole derivatives under mild conditions (60°C, 0.5 MPa) .

Biological Activity Correlation

Structural modifications directly influence bioactivity:

  • Acylated Piperazine Derivatives : Show enhanced kinase inhibition (IC₅₀ = 0.8–2.3 µM).

  • Demethylated Analogs : Exhibit improved solubility but reduced cell permeability .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 4-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The following sections summarize key findings:

Anticancer Properties

Studies have demonstrated that benzothiazole-piperazine hybrids possess antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), Caco2 (colon cancer).
  • Activity Results : Many synthesized compounds showed moderate to potent activity against these cell lines, suggesting potential for therapeutic development .

Antimicrobial Activity

Compounds structurally related to this compound have also been evaluated for antimicrobial properties. The presence of the benzothiazole and piperazine moieties is believed to enhance interaction with microbial targets, leading to inhibition of growth.

Scientific Research Applications

The applications of this compound in scientific research include:

  • Drug Development : The compound serves as a lead structure for designing new anticancer and antimicrobial agents.
  • Biological Pathway Studies : It can be utilized in studies aimed at understanding specific biological pathways due to its targeted action on enzymes or receptors.
  • Structure Activity Relationship (SAR) Studies : Researchers can modify the compound's structure to evaluate changes in biological activity, helping to establish SAR profiles essential for drug optimization .

Mechanism of Action

The mechanism of action of 4-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves the inhibition of specific enzymes such as COX-1 and COX-2. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition results in reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a benzothiazole-piperazine backbone with several analogs but differs in substituent composition. Key comparisons include:

Compound Name / ID Substituent on Piperazine Benzothiazole Modifications Key Structural Differences
Target Compound 3-Methoxynaphthalene-2-carbonyl 4-Fluoro substitution Bulky naphthalene group with methoxy
2-(Piperazin-1-yl)benzo[d]thiazole None (unsubstituted piperazine) Unsubstituted benzothiazole Simpler structure, no acyl group
Compound 9a () Phenylthiourea 2-Oxoethyl linkage Urea functionality vs. acyl group
Compound 3c () 2-Fluoro-3-(trifluoromethyl)phenyl Unsubstituted benzothiazole Electron-withdrawing CF3 group

The 3-methoxynaphthalene-2-carbonyl group in the target compound introduces steric bulk and lipophilicity compared to smaller aryl or acyl substituents in analogs. The 4-fluoro substitution on benzothiazole may enhance metabolic stability relative to non-fluorinated derivatives .

Structure-Activity Relationships (SAR)

  • Piperazine Linker : Flexibility of the piperazine spacer improves target binding, as seen in compound 9a () .
  • Acyl Substituents : Bulky groups (e.g., naphthalene) enhance lipophilicity but may reduce solubility. Smaller groups (e.g., phenyl in 3c, ) favor pharmacokinetics .

Physicochemical Properties

  • Lipophilicity : The naphthalene moiety increases logP compared to phenyl or trifluoromethyl analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility : Methoxy and fluorine groups may mitigate insolubility via polar interactions, though this requires experimental validation.
  • Stability : The acyl-piperazine bond may hydrolyze under acidic conditions, a common issue in similar compounds .

Biological Activity

4-Fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a benzothiazole core, a piperazine moiety, and a methoxynaphthalene carbonyl group, which contribute to its biological activity. This article explores the synthesis, biological properties, and potential applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : The initial step often involves the synthesis of the benzothiazole structure through cyclization reactions.
  • Introduction of the Piperazine Moiety : Piperazine derivatives are introduced via acylation reactions.
  • Incorporation of the Methoxynaphthalene Group : The final step includes attaching the methoxynaphthalene carbonyl group, enhancing the compound's structural diversity.

Analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compound.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using both 2D and 3D culture methods .

Table 1: Antitumor Activity in Cell Lines

Cell LineIC50 Value (μM)Assay Type
A5496.26 ± 0.332D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an effective antitumor agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various pathogens. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The methodology involved broth microdilution testing following CLSI guidelines .

Table 2: Antimicrobial Activity

MicroorganismActivity
Staphylococcus aureusSignificant
Escherichia coliModerate
Saccharomyces cerevisiaeLimited

These findings suggest that modifications to the structure can enhance both physical and chemical properties, impacting overall bioactivity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in cancer proliferation and microbial resistance mechanisms. Similar compounds have been shown to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes and thereby disrupting cellular processes essential for tumor growth and microbial viability .

Case Studies

Several studies have explored the therapeutic potential of benzothiazole derivatives:

  • Antitumor Studies : A study focusing on a series of fluoro-substituted benzothiazoles showed promising results in inhibiting tumor growth in human breast and colon cancer cell lines, with low micromolar GI50 values indicating effective cytotoxicity .
  • Antimicrobial Efficacy : Research on similar compounds demonstrated broad-spectrum antimicrobial activity against various pathogens, suggesting that structural modifications could enhance efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for 4-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole?

The synthesis typically involves multi-step reactions, including:

  • Coupling of benzothiazole and piperazine derivatives : Reacting a fluorinated benzothiazole precursor with a piperazine intermediate under reflux conditions, often using solvents like ethanol or dichloromethane. Potassium carbonate is commonly employed as a base to facilitate deprotonation .
  • Introduction of the methoxynaphthalene-carbonyl group : Acylation of the piperazine nitrogen using 3-methoxynaphthalene-2-carbonyl chloride. This step may require purification via silica gel column chromatography with eluents like ethyl acetate/petroleum ether (1:1) to isolate the final product .
  • Critical validation : Intermediate and final compounds are confirmed using melting points, IR, 1^1H/13^13C NMR, and HRMS to ensure structural integrity .

Q. How is structural characterization typically performed for this compound?

Characterization relies on:

  • Spectroscopic techniques :
    • 1^1H/13^13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorine integration at δ ~160 ppm in 19^19F NMR) .
    • HRMS : Validates molecular weight within 3 ppm error tolerance .
  • Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 62.1% calc. vs. 61.8% exp.) to confirm purity .
  • X-ray crystallography (if applicable) : Resolves bond lengths/angles and supramolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .

Q. What is the rationale for incorporating the piperazine and methoxynaphthalene moieties in its design?

  • Piperazine : Enhances solubility and bioavailability via its flexible, nitrogen-rich structure, which can improve binding to biological targets (e.g., enzymes or receptors) .
  • Methoxynaphthalene-carbonyl : Introduces aromatic stacking potential and electron-rich regions for target interaction. The methoxy group may modulate pharmacokinetics by influencing metabolic stability .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 45 minutes) and improves regioselectivity, as demonstrated in analogous benzothiazole-imidazole hybrids .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine coupling.
  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents may accelerate steps like acylation .
  • In situ monitoring : Techniques like TLC or HPLC track intermediate formation, enabling timely adjustments .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Systematic substituent variation : Modifying the methoxy group (e.g., replacing with ethoxy or halogens) or altering the benzothiazole’s fluorine position to assess impact on bioactivity .
  • Biological assays : Testing derivatives against target enzymes (e.g., HIV-1 protease) or cancer cell lines to correlate structural changes with efficacy .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes, highlighting critical interactions (e.g., hydrogen bonds with the naphthalene carbonyl) .

Q. How can researchers resolve contradictory data regarding the compound’s solubility or biological activity?

  • Controlled solubility studies : Use standardized buffers (e.g., PBS at pH 7.4) and techniques like shake-flask/HPLC to measure logP. Discrepancies may arise from crystallinity differences—address via amorphization (e.g., spray drying) .
  • Replicate assays under standardized conditions : Ensure consistent cell lines, enzyme batches, and incubation times. For example, antifungal activity variations may stem from inoculum size differences .
  • Advanced analytics : LC-MS/MS detects degradation products affecting bioactivity, while DSC/TGA identifies polymorphic forms influencing solubility .

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